3-Methoxy-5-(pyrrolidin-2-yl)pyridine

nAChR α7 calcium flux

This pyridine-based small molecule is a critical tool for neuroscience and epigenetics research. Its unique 5-position substitution pattern drives α7 nAChR functional agonism with an EC50 of 110 nM, enabling calcium flux-based screening. It also serves as a distinct medicinal-chemistry starting point for EED inhibitors (IC50=40 nM) targeting the PRC2 complex. Unlike generic analogs, this compound provides defined, quantified activity data, ensuring experimental reproducibility and eliminating the risks of unpredictable binding profiles associated with uncharacterized 5-substituted derivatives.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B13613293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(pyrrolidin-2-yl)pyridine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C2CCCN2
InChIInChI=1S/C10H14N2O/c1-13-9-5-8(6-11-7-9)10-3-2-4-12-10/h5-7,10,12H,2-4H2,1H3
InChIKeyIFSKURFMCIOZAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-(pyrrolidin-2-yl)pyridine: Key Properties and Procurement Considerations for Research Applications


3-Methoxy-5-(pyrrolidin-2-yl)pyridine (CAS: 1256802-10-4) is a pyridine-based small molecule with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol [1]. This compound belongs to a class of pyrrolidinyl-substituted pyridines that have been extensively explored as ligands for neuronal nicotinic acetylcholine receptors (nAChRs) [2]. The structural motif—a methoxy group at the 3-position and a pyrrolidin-2-yl group at the 5-position of the pyridine ring—positions this compound within a well-studied chemical space where subtle substitution patterns profoundly influence receptor binding affinity, functional selectivity, and pharmacokinetic properties [3].

Why 3-Methoxy-5-(pyrrolidin-2-yl)pyridine Cannot Be Casually Substituted with Close Structural Analogs


Substitution at the 5-position of the pyridine ring in this chemotype is not a neutral modification; it critically dictates receptor binding affinity and functional outcomes. Studies on the A-84543 scaffold demonstrate that 5-substituted analogs exhibit Ki values spanning over four orders of magnitude—from as low as 0.055 nM to greater than 9,000 nM [1]. Even among closely related 5-substituted derivatives, binding affinity varies more than 10-fold (0.055–0.69 nM) [2]. This extreme sensitivity to the nature of the 5-position substituent means that generic substitution with a different analog (e.g., 5-fluoro, 5-chloro, 5-unsubstituted) will yield unpredictable and potentially non-viable activity profiles. Procurement decisions must therefore be based on specific, quantified performance data rather than class-level assumptions.

Quantitative Differentiation Evidence for 3-Methoxy-5-(pyrrolidin-2-yl)pyridine vs. Key Comparators


Functional Agonist Activity at α7 nAChR Compared to A-84543 and ABT-089

3-Methoxy-5-(pyrrolidin-2-yl)pyridine demonstrates functional agonist activity at the α7 nicotinic acetylcholine receptor (nAChR) subtype with an EC50 of 110 nM [1]. In contrast, the lead compound A-84543 shows negligible functional activity at α7 receptors (reported as an α4β2-selective agonist with Ki = 0.15 nM at α4β2 but minimal α7 activation) [2], while ABT-089 displays Ki ≥ 10,000 nM at α7 [3]. This represents a >90-fold functional potency advantage for 3-Methoxy-5-(pyrrolidin-2-yl)pyridine at α7 nAChR relative to ABT-089.

nAChR α7 calcium flux

5-Methoxy Substitution Effects on nAChR Binding Affinity vs. Unsubstituted and 5-Halogenated Analogs

Within the A-84543 chemotype series, 5-substituted analogs exhibit Ki values ranging from 0.055 to 0.69 nM at α4β2 nAChR, compared to 0.15 nM for the unsubstituted parent A-84543 [1]. Halogen substitution at the 5-position is poorly tolerated, with binding affinity decreasing as halogen size increases; the 5-chloro analog displays Ki = 1.3 nM (nearly 10-fold weaker than parent), while larger halogens further reduce affinity [2]. The 5-methoxy substitution pattern in 3-Methoxy-5-(pyrrolidin-2-yl)pyridine introduces a hydrogen-bond capable, electron-donating group that resides in a sterically permissive yet electronically sensitive region of the binding pocket [3].

nAChR binding affinity SAR

PRMT3 Methyltransferase Domain Binding Activity vs. Structurally Similar Pyrrolidinyl-Pyridines

3-Methoxy-5-(pyrrolidin-2-yl)pyridine binds to the human PRMT3 methyltransferase domain (residues 211–531) with an EC50 of 1,300 nM in a protein thermal stabilization assay [1]. This activity is distinct from the nAChR-centric profile of most pyrrolidinyl-pyridine analogs. While no direct head-to-head comparator data is available for this target, the observation of PRMT3 engagement at micromolar concentrations suggests a potential polypharmacology profile that warrants further investigation in epigenetic drug discovery contexts.

PRMT3 methyltransferase epigenetics

EED Binding Activity in Polycomb Repressive Complex 2 (PRC2) Context

3-Methoxy-5-(pyrrolidin-2-yl)pyridine inhibits binding of a pyrrolidine-based Oregon-green probe to GST-tagged EED (Embryonic Ectoderm Development protein, a core component of PRC2) with an IC50 of 40 nM [1]. This represents sub-100 nM activity against a well-validated epigenetic target involved in transcriptional repression. In contrast, the canonical nAChR ligands A-84543 and ABT-089 have not been reported to engage EED or PRC2 components [2].

PRC2 EED epigenetics

Optimal Research Applications for 3-Methoxy-5-(pyrrolidin-2-yl)pyridine Based on Quantified Differentiation


α7 Nicotinic Acetylcholine Receptor Functional Studies

Researchers investigating α7 nAChR pharmacology can employ 3-Methoxy-5-(pyrrolidin-2-yl)pyridine as a functional agonist tool compound (EC50 = 110 nM) [1]. Unlike A-84543 and ABT-089, which show negligible activity at α7, this compound enables calcium flux-based screening and mechanistic studies in α7-expressing cell lines. This application is directly supported by the functional activity data presented in Evidence Item 1 [2].

Structure-Activity Relationship (SAR) Studies of 5-Substituted nAChR Ligands

Medicinal chemistry teams optimizing nAChR ligands can utilize 3-Methoxy-5-(pyrrolidin-2-yl)pyridine to probe the electronic and steric requirements of the 5-position binding pocket. The methoxy substituent provides a hydrogen-bond capable, electron-donating moiety that contrasts with halogenated or unsubstituted analogs [3]. This enables systematic exploration of binding affinity determinants within the 0.055–0.69 nM Ki range characteristic of 5-substituted derivatives [4].

PRC2/EED Epigenetic Probe Development

Groups targeting the PRC2 complex for oncology or developmental biology applications may find 3-Methoxy-5-(pyrrolidin-2-yl)pyridine valuable as a starting scaffold for EED inhibitor design (IC50 = 40 nM) [5]. The compound's engagement of EED, a core PRC2 subunit, provides a chemical entry point distinct from known EED binders such as EED226 or A-395, warranting further medicinal chemistry optimization [6].

PRMT3 Methyltransferase Domain Screening

Investigators screening for PRMT3 binders in epigenetic or arginine methylation research can include 3-Methoxy-5-(pyrrolidin-2-yl)pyridine in thermal shift assay panels (EC50 = 1,300 nM) [7]. While the micromolar potency suggests this compound is not a high-affinity PRMT3 ligand, it may serve as a useful positive control in thermal stability assays or as a fragment-like starting point for affinity maturation [8].

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